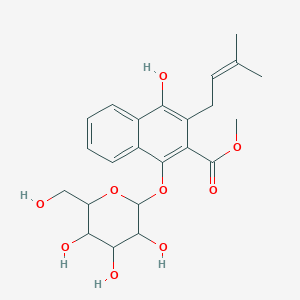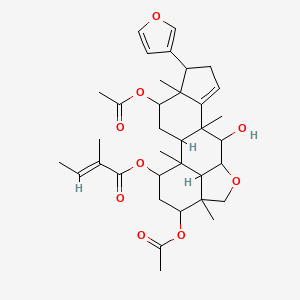
(25r)-Spirosta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25r)-Spirosta-1,4-dien-3-one is a steroidal sapogenin, a type of natural product derived from plants. It is part of the spirostane family of compounds, which are known for their unique spiroketal structure. These compounds are often found in various plant species and have been studied for their potential biological activities and applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25r)-Spirosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of chemical transformations to introduce the spiroketal structure. The reaction conditions often involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from plant sources, followed by chemical modification. Large-scale synthesis often requires optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(25r)-Spirosta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiroketal structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly functionalized steroidal compounds, while reduction can produce derivatives with altered spiroketal structures.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of (25r)-Spirosta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A precursor in the synthesis of (25r)-Spirosta-1,4-dien-3-one, known for its own biological activities.
Solasodine: Another steroidal sapogenin with similar structural features and biological properties.
Uniqueness
This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex steroidal compounds.
Properties
Molecular Formula |
C27H38O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H38O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,13,16-17,20-24H,5-7,9,11-12,14-15H2,1-4H3 |
InChI Key |
QEGQIJLALWETNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)

![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)


![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)

![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)



